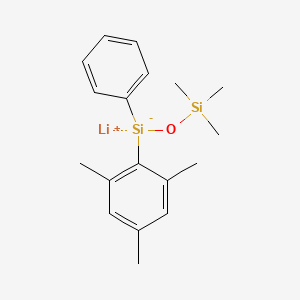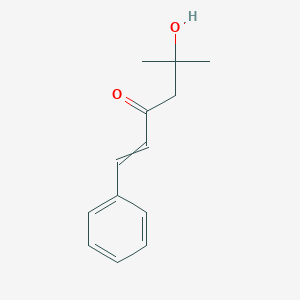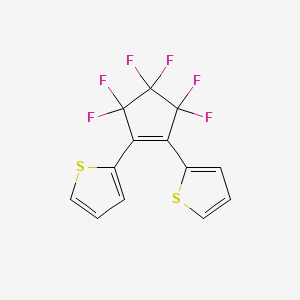![molecular formula C18H18O B14232838 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one CAS No. 823228-01-9](/img/structure/B14232838.png)
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the coupling of a phenylacetylene derivative with a dec-3-ene-1,5-diyn-1-yl halide under palladium-catalyzed conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used. The reaction temperature is typically maintained between 50-80°C.
Industrial Production Methods: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield.
Analyse Des Réactions Chimiques
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne groups to form alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Applications De Recherche Scientifique
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
Pathways Involved: It may modulate pathways related to cell signaling, gene expression, or metabolic processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,3-diphenylprop-2-yn-1-one and 1-(dec-3-ene-1,5-diyn-1-yl)-2-(methylsulfanyl)benzene share structural similarities.
Uniqueness: The presence of the dec-3-ene-1,5-diyn-1-yl group in this compound imparts unique electronic properties, making it distinct from other related compounds.
Propriétés
Numéro CAS |
823228-01-9 |
|---|---|
Formule moléculaire |
C18H18O |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
1-(2-dec-3-en-1,5-diynylphenyl)ethanone |
InChI |
InChI=1S/C18H18O/c1-3-4-5-6-7-8-9-10-13-17-14-11-12-15-18(17)16(2)19/h8-9,11-12,14-15H,3-5H2,1-2H3 |
Clé InChI |
LZKLPJVVLREWJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=CC=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)

![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)

![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)

